

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridinyl-Pyrroles

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Compound of Interest

Compound Name: *2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde*

CAS No.: 35711-47-8

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For researchers, medicinal chemists, and drug development professionals, the pyridinyl-pyrrole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. Its inherent structural features, including hydrogen bond donors and acceptors, and a tunable electronic nature, make it a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridinyl-pyrroles across several key therapeutic areas. We will delve into the causal relationships behind experimental design, present validating data, and offer detailed protocols for key assays, empowering you to accelerate your own drug discovery programs.

Modulators of Phosphodiesterase 4B (PDE4B): A Focus on Anti-Inflammatory Agents

Phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), is a well-established target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[1] The PDE4 family has four isoforms (A, B, C, and D), with PDE4B being particularly implicated in inflammatory

processes.[1] The development of selective PDE4B inhibitors is a key strategy to mitigate the dose-limiting side effects, such as nausea and emesis, associated with non-selective PDE4 inhibitors.[1] The 1H-pyrrolo[2,3-b]pyridine core has emerged as a promising scaffold for potent and selective PDE4B inhibitors.[1][2]

The 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold: SAR Insights

A significant body of research has focused on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. The general structure allows for systematic exploration of substituents at three key positions: the aryl group at the 1-position of the pyrrole, the amide moiety, and the pyridine ring.

Core Scaffold: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

Caption: Core 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold and key positions for modification.

A systematic exploration of these positions has yielded crucial SAR insights, as summarized in the table below. The data presented is a synthesis from a study by Gobbi et al., which provides a clear comparative analysis.[1]

Compound	R1 (Aryl Group)	R2 (Amide Substituent)	PDE4B IC50 (μM)[1]	PDE4D IC50 (μM)[1]	Selectivity (PDE4D/PDE4B)
11a	3,4-dichlorophenyl	Cyclopropyl	0.63	>10	>15.9
11b	3,4-dichlorophenyl	Cyclobutyl	>10	>10	-
11c	3,4-dichlorophenyl	3-fluorocyclobutyl	0.6	>10	>16.7
11f	3,4-dichlorophenyl	Azetidin-1-yl	0.11	0.85	7.7
11h	3,4-dichlorophenyl	3,3-difluoroazetidin-1-yl	0.14	0.84	6.0
14x	3,4-dichlorophenyl	Pyridin-4-yl	0.49	>10	>20.4
14z	3,4-dichlorophenyl	Pyridin-2-yl	0.98	>10	>10.2
14bb	3,5-difluoro-4-methoxyphenyl	3,3-difluoroazetidin-1-yl	0.41	1.1	2.7

Key SAR Observations for PDE4B Inhibition:

- **Amide Substituent (R2):** The nature of the amide substituent is critical for potency. Small, cyclic secondary amides like cyclopropyl (11a) and 3-fluorocyclobutyl (11c) demonstrated moderate activity.^[1] A significant jump in potency was observed with the introduction of a tertiary cyclic amide, specifically an azetidine ring (11f), which resulted in a nearly 10-fold increase in activity against PDE4B.^[1] The introduction of fluorine atoms to the azetidine ring (11h) maintained high potency.^[1] This suggests that the constrained conformation of the cyclic amide is beneficial for binding to the catalytic site of PDE4B. The larger cyclobutyl group (11b) was inactive, indicating a potential steric clash.^[1]
- **Aryl Group at R1:** The 3,4-dichlorophenyl group appears to be a favorable substituent at the R1 position, consistently featuring in the more potent compounds.^[1] Modifications to this group, such as replacing it with a 3,5-difluoro-4-methoxyphenyl moiety (14bb), were tolerated, although they resulted in a slight decrease in potency and a significant drop in selectivity over PDE4D.^[1]
- **Heteroaryl Amides:** Replacing the aliphatic cyclic amides with heteroaryl groups such as pyridine (14x and 14z) maintained sub-micromolar activity against PDE4B and excellent selectivity over PDE4D.^[1] This highlights the versatility of the amide position in accommodating different chemical moieties.
- **Selectivity:** A noteworthy achievement in these studies is the high selectivity for PDE4B over PDE4D observed for several compounds, a crucial factor for a favorable side-effect profile. For instance, compounds 11a, 11c, 14x, and 14z all exhibited excellent selectivity.^[1]

Experimental Protocol: In Vitro PDE4B Inhibition Assay

To enable researchers to validate their own pyridinyl-pyrrole derivatives, a detailed protocol for a typical in vitro PDE4B inhibition assay is provided below. This protocol is based on methods described in the literature for assessing PDE4B activity.^{[1][3][4][5]}

Principle:

The assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human PDE4B. The activity of PDE4B is determined by quantifying the conversion of a fluorescently labeled cAMP substrate to AMP. The degree of inhibition is calculated by

comparing the enzyme activity in the presence of the test compound to the activity in its absence.

Materials:

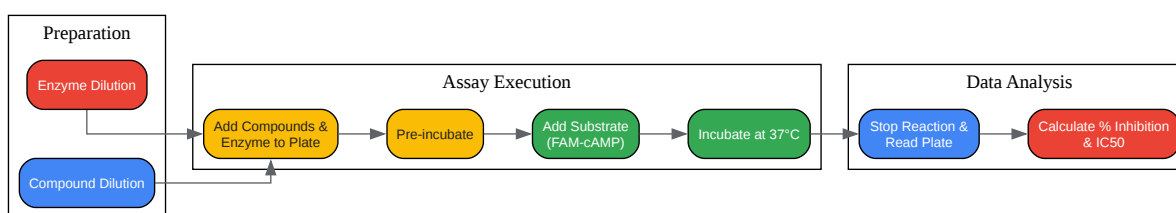
- Recombinant human PDE4B enzyme
- Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
- Test compounds and reference inhibitor (e.g., Rolipram) dissolved in DMSO
- 384-well microplates
- Plate reader capable of measuring fluorescence polarization or other suitable detection methods.[\[3\]](#)[\[5\]](#)

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
- **Enzyme Preparation:** Dilute the recombinant PDE4B enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
- **Assay Reaction:**
 - Add a small volume (e.g., 5 µL) of the diluted test compound or reference inhibitor to the wells of a 384-well plate.
 - Add an equal volume of the diluted PDE4B enzyme solution to all wells except the "no enzyme" control wells.

- Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding a defined volume (e.g., 10 μ L) of the fluorescently labeled cAMP substrate to all wells.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
- Reaction Termination and Detection: Stop the reaction according to the specific detection kit's instructions. This may involve adding a stop reagent. Read the plate on a suitable plate reader to measure the signal (e.g., fluorescence polarization).
- Data Analysis:
 - The percentage of inhibition is calculated using the following formula: % Inhibition = $100 \times [1 - (\text{Signal of test compound} - \text{Signal of no enzyme control}) / (\text{Signal of DMSO control} - \text{Signal of no enzyme control})]$
 - IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro PDE4B Inhibition Assay



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Caption: Workflow for the in vitro PDE4B inhibition assay.

Dual Inhibitors of PIKfyve and PIP4K2C: A Novel Antiviral Strategy

The lipid kinases PIKfyve and PIP4K2C have recently emerged as promising targets for broad-spectrum antiviral therapies.^[6] Inhibition of these kinases disrupts intracellular vesicle trafficking, a process hijacked by many viruses for their replication and egress. The isothiazolo[4,3-b]pyridine scaffold has been identified as a potent core for the development of dual inhibitors of PIKfyve and PIP4K2C.^{[6][7]}

The Isothiazolo[4,3-b]pyridine Scaffold: SAR Insights

SAR studies on the isothiazolo[4,3-b]pyridine scaffold have revealed that substitutions at positions 3 and 6 are crucial for potent inhibition of PIKfyve.^[6]

Core Scaffold: 3,6-Disubstituted Isothiazolo[4,3-b]pyridine

Caption: Core isothiazolo[4,3-b]pyridine scaffold and key positions for modification.

The following table summarizes the SAR for a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as PIKfyve inhibitors, with data extracted from a study by Claeys et al.^[6]

Compound	R3 (Alkynyl-pyridinyl Moiety)	R6 (Aryl Group)	PIKfyve IC50 (nM) [6]
3a	3-pyridinyl-ethynyl	3,4-dimethoxyphenyl	8
3b	3-pyridinyl-ethynyl	4-methoxyphenyl	4
3g	3-pyridinyl-ethynyl	4-chlorophenyl	3
3m	3-pyridinyl-ethynyl	4-carboxamidophenyl	1
7i	5-methyl-3-pyridinyl-ethynyl	3,4-dimethoxyphenyl	2
7p	6-methyl-3-pyridinyl-ethynyl	3,4-dimethoxyphenyl	33
7s	2-chloro-3-pyridinyl-ethynyl	3,4-dimethoxyphenyl	>1000

Key SAR Observations for PIKfyve Inhibition:

- Aryl Group at R6: A wide variety of substituents on the aryl ring at position 6 are well-tolerated.[6] Electron-donating groups like methoxy (3a, 3b), electron-withdrawing groups like chloro (3g), and hydrogen bond donors/acceptors like a carboxamide (3m) all resulted in potent PIKfyve inhibition.[6] The 4-carboxamide analog (3m) was the most potent, with an IC50 of 1 nM, suggesting a favorable interaction in the binding pocket.[6]
- Alkynyl-pyridinyl Moiety at R3: The SAR at position 3 is more constrained. The acetylenic linker is crucial for activity.[6] Introduction of electron-donating groups, such as a methyl group, on the pyridinyl ring can be beneficial. For instance, the 5-methyl-3-pyridinyl analog (7i) was highly potent.[6] However, the position of the methyl group is important, as the 6-methyl analog (7p) was significantly less active.[6] Substitution at the 2-position of the pyridinyl ring was generally detrimental to activity, as seen with the 2-chloro analog (7s).[6]

Experimental Protocol: In Vitro PIKfyve Kinase Assay

The following protocol for an in vitro PIKfyve kinase assay is based on established methods and provides a framework for evaluating novel inhibitors.[8][9][10]

Principle:

This assay measures the enzymatic activity of PIKfyve by quantifying the amount of ADP produced during the phosphorylation of its substrate, phosphatidylinositol 3-phosphate (PI(3)P). The ADP-Glo™ Kinase Assay is a common format for this purpose, where the amount of ADP generated is directly proportional to the kinase activity.

Materials:

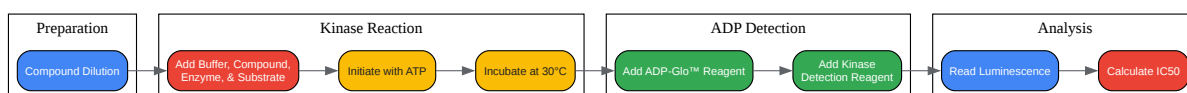
- Recombinant human PIKfyve enzyme
- PI(3)P substrate
- ATP
- Kinase assay buffer
- Test compounds and reference inhibitor (e.g., YM-201636) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- 96-well or 384-well white, opaque plates
- Luminometer

Procedure:

- **Compound Preparation:** Prepare serial dilutions of test compounds and a reference inhibitor in DMSO.
- **Kinase Reaction:**
 - In a pre-cooled plate, add the kinase assay buffer, the diluted test compound, and the PIKfyve enzyme.
 - Add the PI(3)P substrate.
 - Initiate the reaction by adding ATP.

- Incubate the reaction mixture at 30°C for a defined period (e.g., 40 minutes).
- ADP Detection:
 - Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Signal Measurement: Read the luminescence on a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition based on the luminescence signal relative to controls.
 - Determine IC50 values by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow: In Vitro PIKfyve Kinase Assay



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Caption: Workflow for the in vitro PIKfyve kinase assay using ADP-Glo™ technology.

Pyridinyl-Pyrroles in Oncology: Targeting Cancer Cell Proliferation

The pyridinyl-pyrrole scaffold has also been explored for its potential in cancer therapy, with derivatives showing activity against various cancer cell lines.[11][12][13][14][15] The

mechanism of action can be diverse, and SAR studies are crucial for optimizing potency and selectivity.

SAR of Pyrido[2,3-d]pyrimidines and Related Scaffolds

While the broader "pyridinyl-pyrrole" topic is vast, a review of pyridine-fused derivatives highlights the anticancer potential of scaffolds like pyrrolopyrimidines.[13] A study by Idhayadhulla et al. synthesized and evaluated a series of pyrrole and pyridine derivatives for their anticancer activity against HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cancer cell lines.[11]

Compound	Scaffold	R Group	Cancer Cell Line	% Growth Inhibition at 10 $\mu\text{g/mL}$ [11]
2	Pyrrole	- CONHNHCONH 2	HepG2	48
2	Pyrrole	- CONHNHCONH 2	HeLa	62
2	Pyrrole	- CONHNHCONH 2	MCF-7	60
3	Pyrrole	- CONHNHCSNH ₂	HepG2	52
3	Pyrrole	- CONHNHCSNH ₂	HeLa	50
3	Pyrrole	- CONHNHCSNH ₂	MCF-7	55
5	1,4-Dihydropyridine	- CONHNHCONH 2	HepG2	65
5	1,4-Dihydropyridine	- CONHNHCONH 2	HeLa	55
5	1,4-Dihydropyridine	- CONHNHCONH 2	MCF-7	52
6	1,4-Dihydropyridine	- CONHNHCSNH ₂	HepG2	58
6	1,4-Dihydropyridine	- CONHNHCSNH ₂	HeLa	52

6	1,4-Dihydropyridine	- CONHNHCSNH ₂	MCF-7	48
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Key SAR Observations for Anticancer Activity:

- **Scaffold Comparison:** In this particular study, the 1,4-dihydropyridine derivatives generally exhibited slightly better anticancer activity against the tested cell lines compared to the pyrrole derivatives.[11] For example, compound 5 showed the highest activity against the HepG2 cell line.[11]
- **Side Chain Modification:** The replacement of a carboxamide group (compounds 2 and 5) with a carbothioamide group (compounds 3 and 6) had a variable effect on activity, sometimes increasing it and sometimes decreasing it depending on the scaffold and cell line.[11] This suggests that the electronic and steric properties of this side chain play a complex role in the anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation, making it a standard method for screening potential anticancer compounds.

Principle:

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

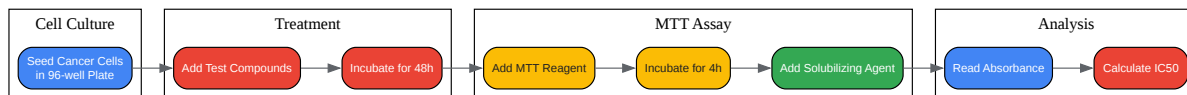
- Cancer cell lines (e.g., HepG2, HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

- Test compounds and a reference drug (e.g., Doxorubicin) dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilizing agent (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and the reference drug for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Formazan Solubilization:** Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:**
 - Calculate the percentage of cell viability relative to the untreated control.
 - Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow: MTT Assay for Anticancer Activity



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Caption: Workflow for the in vitro MTT assay to determine anticancer activity.

Antimicrobial Pyridinyl-Pyrroles: Combating Bacterial and Fungal Pathogens

The pyridinyl-pyrrole scaffold is also a promising starting point for the development of new antimicrobial agents to address the growing threat of antibiotic resistance.[16][17][18][19][20]

SAR of Pyrrole and Pyridine Derivatives as Antimicrobial Agents

The aforementioned study by Idhayadhulla et al. also evaluated their synthesized pyrrole and pyridine derivatives for antimicrobial activity against a panel of bacteria and fungi.[11]

Compound	Scaffold	R Group	E. coli (Zone of Inhibition, mm)[11]	S. aureus (Zone of Inhibition, mm)[11]	C. albicans (Zone of Inhibition, mm)[11]
2	Pyrrole	- CONHNHCO NH ₂	12	14	13
3	Pyrrole	- CONHNHCS NH ₂	18	15	19
5	1,4- Dihydropyridi ne	- CONHNHCO NH ₂	14	16	15
6	1,4- Dihydropyridi ne	- CONHNHCS NH ₂	16	18	17
Ciprofloxacin	-	-	24	26	-
Clotrimazole	-	-	-	-	22

Key SAR Observations for Antimicrobial Activity:

- **Carbothioamide Moiety:** The presence of a carbothioamide group (compounds 3 and 6) generally led to enhanced antimicrobial activity compared to the carboxamide analogs (compounds 2 and 5).[11] Compound 3, a pyrrole derivative with a carbothioamide side chain, showed the highest activity against E. coli and C. albicans among the synthesized compounds.[11]
- **Scaffold Influence:** Both the pyrrole and 1,4-dihydropyridine scaffolds demonstrated antimicrobial potential. The 1,4-dihydropyridine derivative 6 showed the best activity against S. aureus.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.^{[16][21][22]}

Principle:

Serial dilutions of the test compound are incubated with a standardized inoculum of the target microorganism in a liquid growth medium. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

Materials:

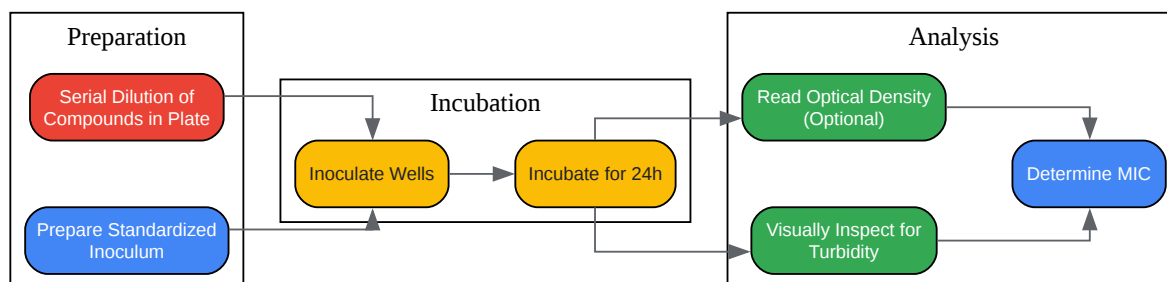
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Test compounds and reference antibiotics (e.g., Ciprofloxacin, Clotrimazole) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- **Inoculum Preparation:** Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
- **Compound Dilution:** Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
- **Inoculation:** Add the prepared inoculum to each well.
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

- MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Experimental Workflow: Broth Microdilution Assay for MIC Determination



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Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Pyridinyl-Pyrroles: Modulation of Nitric Oxide Production

Beyond PDE4B inhibition, pyridinyl-pyrroles have also been investigated for their anti-inflammatory properties through other mechanisms, such as the inhibition of nitric oxide (NO) production in macrophages.[23][24] Excessive NO production by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation.

SAR of Pyrrolo[2,3-b]pyridines as Inhibitors of NO Production

A study by Mohamed et al. synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.[25]

Compound	R1	R2	R3	% Inhibition of NO Production at 10 μ M[25]
3i	Phenyl	4-Chlorophenyl	4-Methylphenyl	78.2
3l	Phenyl	4-Methoxyphenyl	4-Methylphenyl	85.6
4k	Phenyl	4-Methoxyphenyl	-	65.3
Indomethacin	-	-	-	92.5

Key SAR Observations for Inhibition of NO Production:

- **Substitution Pattern:** The substitution pattern on the pyrrolo[2,3-b]pyridine core significantly influences the anti-inflammatory activity. Compound 3l, with a 4-methoxyphenyl group at R2 and a 4-methylphenyl group at R3, exhibited the most potent inhibition of NO production in this series.[25]
- **Importance of the Fused Pyridine Ring:** Comparison of the pyrrolo[2,3-b]pyridine derivative 3l with a related pyrrole derivative 4k (lacking the fused pyridine ring) suggests that the pyridine moiety contributes to the enhanced anti-inflammatory activity.[25]

Experimental Protocol: LPS-Induced Nitric Oxide Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production in LPS-stimulated RAW 264.7 cells, a common in vitro model for inflammation.[26][27][28][29][30]

Principle:

The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

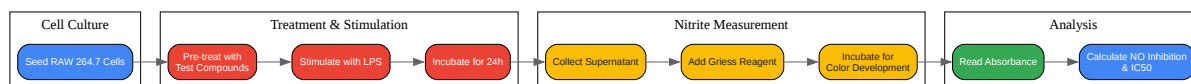
- RAW 264.7 macrophage cell line

- Cell culture medium (e.g., DMEM) with FBS and antibiotics
- Lipopolysaccharide (LPS)
- Test compounds and a reference inhibitor (e.g., Indomethacin)
- Griess Reagent System
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- LPS Stimulation: Stimulate the cells with LPS (e.g., 1 $\mu\text{g}/\text{mL}$) to induce NO production and incubate for 24 hours.
- Nitrite Measurement:
 - Collect the cell culture supernatant.
 - Add the Griess reagents to the supernatant.
 - Incubate at room temperature to allow for color development.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis:
 - Calculate the nitrite concentration using a sodium nitrite standard curve.
 - Determine the percentage of inhibition of NO production and the IC50 values.

Experimental Workflow: LPS-Induced Nitric Oxide Assay



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Caption: Workflow for the LPS-induced nitric oxide assay in RAW 264.7 macrophages.

Conclusion

The pyridinyl-pyrrole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. This guide has provided a comparative overview of the SAR of pyridinyl-pyrroles across several key therapeutic areas, highlighting the critical role of substituent placement and nature in determining biological activity and selectivity. The detailed experimental protocols and workflows serve as a practical resource for researchers to validate their own discoveries. As our understanding of the complex interplay between structure and function continues to evolve, the pyridinyl-pyrrole motif will undoubtedly remain a cornerstone of medicinal chemistry and drug discovery efforts.

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